6-Bromo-2-benzothiazolinone

Descripción

Contextualization within Benzothiazole (B30560) Chemistry and Heterocyclic Compounds

Benzothiazoles are heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govtandfonline.com This structural motif is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities its derivatives possess. nih.govtandfonline.combenthamscience.com The benzothiazole core is considered a privileged scaffold in drug discovery, as modifications to its structure, particularly at the C-2 and C-6 positions, can lead to a variety of pharmacological effects. benthamscience.com

Scientific literature extensively documents the diverse applications of benzothiazole derivatives, which include roles as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govbibliomed.org The versatility of the benzothiazole structure allows it to serve as a crucial starting material for the synthesis of more complex, bioactive molecules. bibliomed.org Furthermore, some benzothiazole derivatives exhibit valuable properties such as fluorescence and luminescence, making them important in the development of materials like organic light-emitting diodes (OLEDs) and dyes. nih.govwikipedia.org The inherent aromaticity of the benzothiazole system lends it stability, while its reactive sites permit functionalization for developing new therapeutic agents and materials. bibliomed.orgnih.gov

Heterocyclic compounds are a vast and vital class of organic molecules that contain at least one atom other than carbon within a ring structure, most commonly nitrogen, oxygen, or sulfur. ijsrtjournal.com These frameworks are fundamental to the chemistry of life, forming the core of numerous natural products, including vitamins, hormones, and nucleic acids (DNA and RNA). ijsrtjournal.com

In the realm of scientific research, particularly in drug design and discovery, heterocycles are indispensable. mdpi.comijprajournal.com Their unique structural and electronic properties enable them to interact with a wide range of biological targets like enzymes and receptors, often with high specificity. mdpi.comijprajournal.com The presence of heteroatoms can enhance a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity, which are critical for the development of effective therapeutic agents. ijprajournal.com Chemists utilize these frameworks as versatile building blocks, employing a variety of synthetic methods to create novel compounds with tailored properties for applications spanning from pharmaceuticals to advanced materials like conducting polymers and agrochemicals. wiley.com

Research Landscape and Emerging Trends for 6-Bromo-2-benzothiazolinone

This compound, also known as 6-bromo-3H-1,3-benzothiazol-2-one, is a specific derivative within the benzothiazole family. uni.lu Its research profile is primarily that of a chemical intermediate or a building block for the synthesis of more complex molecules with potential biological activities.

The structure of this compound incorporates the key benzothiazole core with a bromine atom at the 6-position. This bromine substituent is of particular interest in synthetic chemistry as it provides a reactive site for further functionalization, allowing for the introduction of various other chemical groups. Research has shown that the presence and position of substituents like halogens (e.g., bromo) on the benzothiazole ring can significantly influence the biological activity of the resulting compounds. jchemrev.comnih.gov For instance, studies on other benzothiazole derivatives have noted that bromo substituents can enhance anti-inflammatory or antibacterial properties. jchemrev.comnih.gov

Recent trends in heterocyclic chemistry focus on the development of efficient and environmentally benign synthetic methods. mdpi.com This includes one-pot reactions and the use of novel catalysts to create libraries of compounds for screening. mdpi.com Within this landscape, this compound serves as a valuable starting material. For example, the related compound 2-amino-6-bromobenzothiazole (B93375) is used as a precursor in the synthesis of various derivatives for biological evaluation. nih.gov The reactivity of the benzothiazole ring system, combined with the specific functional group handles like the bromine atom and the lactam (cyclic amide) moiety in this compound, makes it a versatile tool for synthetic chemists exploring new chemical space. nih.gov

While direct research on the biological properties of this compound itself is not extensively documented in mainstream literature, its importance is established by its role in the synthesis of other investigated compounds. For example, research into novel benzothiazolyl-coumarin hybrids, which are studied for their potential as biological agents and fluorescent materials, may utilize brominated precursors in their synthetic pathways. nih.goviucr.org The compound is a classic example of a chemical synthon whose value lies in its potential to be transformed into a multitude of other derivatives for academic and industrial research.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₄BrNOS |

| IUPAC Name | 6-bromo-1,3-benzothiazol-2-one |

| Molar Mass | 229.92 g/mol |

| Monoisotopic Mass | 228.9197 Da |

| InChIKey | HECJMTPEVWQFCY-UHFFFAOYSA-N |

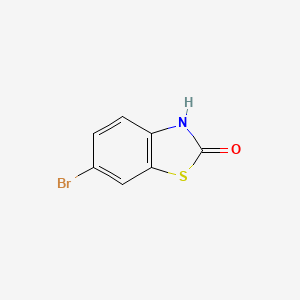

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECJMTPEVWQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977833 | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62266-82-4 | |

| Record name | 6-Bromo-2-benzothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62266-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Mechanistic Investigations of 6 Bromo 2 Benzothiazolinone and Its Derivatives

Established Synthetic Pathways for 6-Bromo-2-benzothiazolinone

The creation of this compound typically begins with the synthesis of its precursor, 2-amino-6-bromobenzothiazole (B93375).

A classic and widely used method for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov This method is particularly suitable when the starting aniline (B41778) is already substituted at the 4-position, as this directs the thiocyanation to the desired location.

An alternative approach to synthesizing 2-aminobenzothiazoles utilizes phenylthioureas as the starting material. nih.gov Furthermore, a solid-phase protocol has been developed for the synthesis of 2-aminobenzothiazoles, which employs a resin-bound acyl-isothiocyanate and various anilines. nih.gov

The synthesis of the precursor, 2-amino-6-bromobenzothiazole, can be achieved by reacting p-chloroaniline with potassium thiocyanate in glacial acetic acid. The mixture is cooled, and a solution of bromine in acetic acid is added dropwise. After a period of stirring, the resulting hydrochloride salt is neutralized with aqueous ammonia (B1221849) to yield the desired product. arabjchem.org Another method involves the use of liquid bromine, which is added to a solution to initiate the reaction. guidechem.com

The conversion of 2-amino-6-bromobenzothiazole to this compound itself is not explicitly detailed in the provided search results. However, the synthesis of related benzothiazole (B30560) derivatives often involves reactions that modify the 2-amino group.

Table 1: Reagents for the Synthesis of 2-Amino-6-bromobenzothiazole

| Reagent | Role | Reference |

| p-Chloroaniline | Starting material | arabjchem.org |

| Potassium thiocyanate | Source of the thiocyanate group | nih.govarabjchem.org |

| Bromine | Oxidizing agent | nih.govarabjchem.org |

| Acetic acid | Solvent | nih.govarabjchem.org |

| Aqueous ammonia | Neutralizing agent | arabjchem.org |

Regioselectivity is a critical factor in the synthesis of this compound, particularly during the initial thiocyanation of the aniline ring. When using 4-unsubstituted anilines, thiocyanation can predominantly occur at the para position, leading to undesired byproducts. nih.gov The choice of starting material, such as a 4-substituted aniline, is therefore crucial for directing the reaction to the correct position.

Synthesis of Substituted this compound Derivatives

The this compound core can be further modified to create a variety of derivatives with different functional groups.

The introduction of functional groups onto the benzothiazole ring is a key strategy for creating new derivatives. nih.gov This can be achieved through various reactions, such as acylation, sulfonylation, or addition to isocyanates and isothiocyanates. nih.gov For example, the 2-amino group of 2-aminobenzothiazoles can be acylated with chloroacetyl chloride. nih.gov This can be a starting point for further modifications.

Another approach involves the synthesis of tricyclic derivatives of imidazo2,1-bbenzothiazolones. nih.gov Additionally, various acyl groups can be introduced into benzothiazoles in the presence of a Fe(II) triflate catalyst. nih.gov

Table 2: Examples of Functionalization Reactions

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Acylation | Chloroacetyl chloride | Acyl group | nih.gov |

| Sulfonylation | Arenesulfonyl chlorides | Sulfonyl group | nih.gov |

| Addition | Isocyanates/Isothiocyanates | Urea/Thiourea (B124793) derivatives | nih.gov |

Schiff bases are a class of compounds that can be synthesized from 2-amino-6-bromobenzothiazole. These are formed through the condensation reaction of the primary amine group of the benzothiazole with an active carbonyl group of an aldehyde or ketone. mdpi.com

A general method for synthesizing Schiff bases involves dissolving the 6-bromo-2-aminobenzothiazole derivative in absolute ethanol, followed by the addition of an aldehyde (such as o-vanillin) and a drop of piperidine. The mixture is then refluxed for several hours. The resulting Schiff bases are often colored crystalline solids. The formation of the Schiff base is confirmed by the appearance of a characteristic azomethine (–C=N–) group peak in the IR spectrum. medwinpublishers.com

Table of Compounds

Synthesis of Azo Compounds Incorporating 6-Bromo-2-benzothiazolyl Moieties

The synthesis of azo compounds containing the 6-bromo-2-benzothiazolyl group is a significant area of study, primarily achieved through the diazotization of 2-amino-6-bromobenzothiazole followed by a coupling reaction with an appropriate aromatic compound. A notable example is the synthesis of 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) (4-Br-BTAP), an organic reagent with applications in analytical chemistry. researchgate.net

The general synthetic route involves two main steps:

Diazotization : 2-amino-6-bromobenzothiazole is treated with a solution of sodium nitrite (B80452) in a strong acidic medium, typically with concentrated sulfuric acid and water, at low temperatures (0-5°C). This process converts the primary aromatic amine group into a highly reactive diazonium salt. researchgate.net

Azo Coupling : The resulting diazonium salt solution is then coupled with an electron-rich aromatic compound. In the case of 4-Br-BTAP synthesis, the coupling partner is pyrogallol dissolved in an alkaline solution, such as aqueous sodium hydroxide. The coupling reaction yields the final azo compound. researchgate.net

Table 1: Synthesis of 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol researchgate.net

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| Diazotization | 2-amino-6-bromobenzothiazole | Sodium nitrite, Sulfuric acid, Water | 0-5°C | Diazotized 2-amino-6-bromobenzothiazole |

| Azo Coupling | Diazotized Intermediate, Pyrogallol | Sodium hydroxide, Water | Cooled solution | 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol |

This method is characteristic of the broader synthesis strategies for aromatic azo compounds, which often rely on the coupling of diazo compounds with electron-rich aromatic systems. mdpi.com The resulting benzothiazole azo dyes are a subject of research due to their structural properties and potential applications. acs.orgacu.edu.in

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics associated with the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and controlling product outcomes.

The introduction of a bromine atom at the 6-position of the benzothiazole ring is a key synthetic step. Mechanistic studies indicate that this is typically an electrophilic aromatic substitution reaction. The orientation of the substitution is directed by the existing heterocyclic ring structure.

In the synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline (B143363) and potassium thiocyanate, an oxidative cyclization is facilitated by bromine in glacial acetic acid. researchgate.net Similarly, studies on the bromination of related heterocyclic systems, such as (2H)-1,4-benzoxazin-3(4H)-one, show that reaction with bromine in glacial acetic acid preferentially yields the 6-bromo derivative. researchgate.net This suggests that the electron-donating properties of the heteroatoms in the ring activate the fused benzene (B151609) ring towards electrophilic attack, directing the incoming electrophile (Br+) to the para-position relative to the heteroatom linkage.

Research on the reaction of substituted benzothiazol-2-ylhydrazones with bromine has shown that the formation of 6-bromobenzothiazol-2-ylhydrazones is dependent on reaction time, indicating a controlled substitution process. rsc.org The structure of these brominated products, and thus the position of substitution, can be confirmed using techniques like the nuclear Overhauser effect (nOe). researchgate.net

Kinetic analysis provides insight into the rates and controlling factors of derivative formation. While specific kinetic data for this compound formation is not extensively detailed in the reviewed literature, related studies offer valuable parallels. The products resulting from the reaction of benzothiazol-2-ylhydrazones with bromine are highly dependent on both the molar ratio of reactants and the reaction time. rsc.org

Short reaction times with a 1:1 molar ratio of hydrazone to bromine tend to form hydrazone bromonium bromides and perbromides. rsc.org

Longer reaction times with a 2:1 molar ratio of hydrazone to bromine lead to the formation of products including hydrobromides, hydrazonyl bromides, and the desired 6-bromobenzothiazol-2-ylhydrazones. rsc.org

This demonstrates that product distribution is under kinetic control. The rate-determining step in similar bromination reactions, such as the bromination of malonic acid, is often the initial reaction with bromine, which can follow first-order kinetics. colostate.edu The dependence on reaction conditions highlights the competition between different reaction pathways, a key aspect of the kinetic profile of these syntheses.

Catalysis plays a vital role in the efficient synthesis of benzothiazole derivatives. The synthesis of the precursor, 2-amino-6-bromobenzothiazole, often involves catalytic steps.

One significant approach involves the reaction of 2-haloanilines with a sulfur source. While 2-iodoanilines can react with dithiocarbamates without a catalyst, the corresponding 2-bromoanilines require a transition-metal catalyst for the reaction to proceed efficiently. nih.gov Copper catalysts, particularly copper(I) oxide (CuO), have been found to be highly effective for this transformation. nih.gov

Another critical step that can be catalyzed is the oxidative cyclization to form the benzothiazole ring. In the synthesis of 2-aminobenzothiazoles from thioureas, bromine itself can act as a catalyst or reagent for the ring-closing reaction. researchgate.netresearchgate.net For instance, the synthesis of 6-methoxy-2-amino benzothiazole from p-anisidine (B42471) involves an oxidative ring closure of the intermediate thiourea using a catalytic amount of bromine. researchgate.net Acid catalysts, such as p-toluenesulfonic acid (p-TSA) and sulfamic acid, are also employed in subsequent multi-component reactions to synthesize more complex benzothiazole derivatives, where they can increase the nucleophilicity of the nitrogen atom in the 2-aminobenzothiazole (B30445), thereby accelerating the reaction. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-bromobenzothiazole |

| 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP) |

| Sodium nitrite |

| Sulfuric acid |

| Pyrogallol |

| Sodium hydroxide |

| 1-(6-chloro-benzothiazol-2-ylazo)-naphthalen-2-ol |

| (2H)-1,4-benzoxazin-3(4H)-one |

| 4-bromoaniline |

| Potassium thiocyanate |

| Bromine |

| Glacial acetic acid |

| Benzothiazol-2-ylhydrazones |

| 6-bromobenzothiazol-2-ylhydrazones |

| Hydrazone bromonium bromides |

| Hydrazonyl bromides |

| Malonic acid |

| 2-iodoanilines |

| Dithiocarbamates |

| Copper(I) oxide (CuO) |

| p-toluenesulfonic acid (p-TSA) |

| Sulfamic acid |

| 6-methoxy-2-amino benzothiazole |

Iii. Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Benzothiazolinone Compounds

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 6-bromo-2-benzothiazolinone by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2,6-dibromobenzothiazole (B1326401), run in DMSO, signals were observed at δ 8.91 (s, 1H), 8.52 (d, 1H), and 8.36 (d, 1H). google.com For other benzothiazole (B30560) derivatives, proton signals in the aromatic region typically appear between δ 7.0 and 8.5 ppm, with the specific chemical shifts and coupling constants providing information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a 2-bromo-1-methylbenzimidazole, a structurally related compound, the ¹³C NMR spectrum in CDCl₃ showed signals at δ = 31.6, 109.2, 119.2, 122.4, 123.0, 130.3, 135.9, and 142.9. rsc.org These values are indicative of the different carbon environments within the heterocyclic and aromatic rings.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,6-dibromobenzothiazole | DMSO | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | Not specified | google.com |

| 2-bromo-1-methylbenzimidazole | CDCl₃ | 3.78 (s, 3H), 7.22-7.26 (m, 1H), 7.28-7.33 (m, 2H), 7.67-7.72 (m, 1H) | 31.6, 109.2, 119.2, 122.4, 123.0, 130.3, 135.9, 142.9 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands are expected for the C=O (carbonyl), N-H (amine), C-N, and C-Br bonds. In a related azaflavanone derivative, the IR spectrum showed a characteristic C=O stretching vibration. researchgate.net For 5-bromo-2-methylbenzothiazole (B1274153), key IR absorption bands include a C–Br stretch between 500–600 cm⁻¹ and aromatic C=C stretches between 1450–1600 cm⁻¹. The IR spectrum of a novel ligand derived from 2-amino benzothiazole showed a band at 1666.3 cm⁻¹ attributed to the C=N (azomethine) stretching and a band at 3300 cm⁻¹ due to N-H stretching. orientjchem.org

| Functional Group | Wavenumber (cm⁻¹) | Compound Context | Reference |

| C=O | ~1637 | 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-4H-chromen-4-one | |

| C=N | 1666.3 | Ligand from 2-amino benzothiazole | orientjchem.org |

| N-H | 3300 | Ligand from 2-amino benzothiazole | orientjchem.org |

| C-Br | 500-600 | 5-bromo-2-methylbenzothiazole | |

| C=C (aromatic) | 1450-1600 | 5-bromo-2-methylbenzothiazole |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2,6-dibromobenzothiazole showed a molecular ion peak (M+) at m/z = 293. google.com In contrast, a compound with the chemical formula C₇H₄NSBr, which could be a monobrominated benzothiazole, displayed a molecular ion peak at m/z = 214. google.comgoogle.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, aiding in the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For instance, the mass spectrum of 5-bromo-2-methylbenzothiazole shows a molecular ion peak at m/z 227.9 ([M+H]⁺) and a fragment corresponding to the loss of bromine at m/z 149.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-visible spectra of benzothiazole derivatives are influenced by the substituents on the ring system. africaresearchconnects.comworldscientific.com Studies on various benzothiazole derivatives have shown that electronic transitions, primarily of the π to π* type, are responsible for their absorption characteristics. mdpi.com The introduction of different functional groups can shift the absorption maxima to longer or shorter wavelengths, which can be analyzed using techniques like Time-Dependent Density Functional Theory (TD-DFT). africaresearchconnects.comworldscientific.comscirp.org For instance, in a study of benzothiazole derivatives, the introduction of an electron-withdrawing nitro group resulted in a shift of the absorption wavelength to a longer wavelength. mdpi.com

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

| Parameter | Value |

| Molecular Formula | C₇H₅BrN₂S |

| Molecular Weight | 229.10 |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| a (Å) | 8.6268 (7) |

| b (Å) | 22.487 (2) |

| c (Å) | 4.0585 (3) |

| V (ų) | 787.30 (11) |

| Z | 4 |

Data from reference iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed research findings and data tables on hydrogen bonding geometries and π-π stacking parameters for this compound are not available in the searched scientific literature.

Iv. Theoretical and Computational Studies of 6 Bromo 2 Benzothiazolinone

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 6-bromo-2-benzothiazolinone. DFT methods, such as B3LYP, are frequently used to predict molecular properties with a high degree of accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations consistently show that the benzothiazole (B30560) core of the molecule is essentially planar. researchgate.net This planarity is a key feature, as it enhances the delocalization of electrons across the fused ring system. researchgate.net

Theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzothiazole derivatives. For instance, in a related compound, 5-bromo-benzothiazole-2-carbaldehyde (B1519838), the theoretically calculated C–Br bond length was 1.88 Å, which is in close agreement with the experimental value of 1.89 Å. The bond lengths within the thiazole (B1198619) ring indicate a degree of aromaticity. The planarity and specific bond angles are crucial for the molecule's ability to interact with other molecules and biological targets.

Table 1: Selected Theoretical Geometrical Parameters for a Benzothiazole Derivative

| Parameter | Theoretical Value (DFT/B3LYP) |

|---|---|

| C-Br Bond Length | 1.88 Å |

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.32 Å |

| C-S Bond Length | 1.75 Å |

Note: Data is for the related compound 5-bromo-benzothiazole-2-carbaldehyde and serves as a representative example of the accuracy of DFT calculations for this class of molecules.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT studies on related benzothiazole derivatives have shown that the presence of electron-withdrawing groups, such as the bromine atom, can influence the energies of these orbitals and, consequently, the molecule's reactivity. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comresearchgate.net The MEP map displays different potential regions in color, where red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (ELUMO - EHOMO)/2). A lower hardness value indicates higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. researchgate.netwalisongo.ac.id

Table 3: Calculated Chemical Reactivity Descriptors

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy gained by accepting an electron |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power to attract electrons |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govresearchgate.net

Molecular dynamics simulations can be used to explore the conformational flexibility of this compound. researchgate.net These simulations model the movements of atoms and bonds within the molecule, revealing how it might change its shape in different environments, such as in solution or when interacting with a biological target. nih.gov By simulating the molecule's trajectory over time, researchers can identify stable conformations and the energy barriers between them. ucr.edu This information is crucial for understanding how the molecule might bind to a receptor, as both the molecule's and the receptor's flexibility can play a significant role in the binding process. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent environment. Theoretical studies on benzothiazole derivatives, which share a core structure with this compound, indicate that the planarity of the molecular conformation is a typical feature for compounds with five-membered aromatic moieties like benzothiazole. The polarity of the solvent can have a pronounced effect on the electronic and photophysical properties of these molecules. For instance, studies on related benzothiazole-containing dyes have shown a red shift in emission spectra with increasing solvent polarity. rsc.org This phenomenon, known as solvatochromism, arises from the greater stabilization of the more polar excited state in polar solvents. rsc.org While direct computational studies on the solvent effects on the specific conformation of this compound are not extensively detailed in the available literature, the general principles observed for structurally similar compounds suggest that its geometry and electronic properties would be sensitive to the solvent medium.

In a study of related chromophores, the planarity between different ring systems within the molecule was found to vary, and these angles could be influenced by the surrounding medium. For example, in the crystal structure of a derivative, the benzothiazole and chromene ring systems were nearly coplanar, while a toluene (B28343) ring was significantly rotated out of the plane. nih.goviucr.org Such conformational preferences can be altered by solvent interactions.

The following table summarizes the typical effects of solvent polarity on the properties of related benzothiazole derivatives, which can be extrapolated to understand the potential behavior of this compound.

| Property | Effect of Increasing Solvent Polarity | Rationale |

| Emission Maximum (λem) | Red Shift (Bathochromic shift) | Stabilization of the more polar excited state |

| Molecular Conformation | Potential for altered inter-ring torsion angles | Solvation energies can favor different conformers |

| Dipole Moment | Can influence the magnitude of the excited state dipole moment | Interaction with the solvent's dielectric constant |

This table is generated based on general principles of solvatochromism and computational studies on related benzothiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable in drug discovery for predicting the activity of new derivatives and for understanding the molecular properties that are crucial for a desired biological response. nih.govnih.gov

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties, steric parameters, and electronic features. For benzothiazole derivatives, QSAR studies have been employed to predict various biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net

In a study on 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones, theoretical calculations were used to determine properties like atomic charges and dipole moments using the semiempirical AM1 method. mdpi.com These calculated descriptors, along with the theoretical lipophilicity (logP), were correlated with the observed plant growth-stimulating activity. mdpi.com The study found that the bromo derivatives exhibited significant stimulating activity. mdpi.com

The general process of QSAR modeling involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. biointerfaceresearch.com

The following table provides examples of molecular descriptors that are commonly used in QSAR studies of heterocyclic compounds like this compound derivatives.

| Descriptor Class | Examples of Descriptors | Information Encoded |

| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Electronic distribution, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

This table is a generalized representation of descriptors used in QSAR modeling.

The electronic properties of a molecule play a fundamental role in its interaction with biological targets. acs.org In the context of this compound and its derivatives, the bromine atom at the 6-position significantly influences the electronic distribution within the benzothiazole ring system through both inductive and resonance effects. This, in turn, can affect the molecule's ability to participate in interactions such as hydrogen bonding and π-stacking with a biological receptor.

Studies on related benzothiazole derivatives have shown that substituents on the benzothiazole ring can modulate biological activity. For example, a study comparing 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones with their 6-nitro counterparts found that the bromo derivatives had significantly higher plant growth stimulating activity. mdpi.com This difference was attributed to the electronic influence of the substituent at the 6-position. The presence of the electron-withdrawing nitro group led to a decrease in activity. mdpi.com

Theoretical calculations can quantify these electronic effects. For instance, the calculation of atomic charges can reveal which atoms are more likely to act as hydrogen bond donors or acceptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic descriptors. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

A study on 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones calculated atomic charges and dipole moments to understand their influence on biological activity. mdpi.com The results suggested that these electronic parameters could be used to predict the effect of other substituents at the 6-position on the biological efficacy of this class of compounds. mdpi.com

The table below illustrates the correlation between electronic properties and potential biological responses for benzothiazole derivatives.

| Electronic Property | Influence on Biological Response | Example from Research |

| Dipole Moment | Can influence binding affinity and solubility. | In a study of 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones, the dipole moment was calculated to correlate with plant growth stimulating activity. mdpi.com |

| Atomic Charges | Determines sites for electrostatic interactions and hydrogen bonding. | Calculated atomic charges helped in understanding the structure-activity relationship of bromo and nitro substituted benzothiazolones. mdpi.com |

| Substituent Effects (e.g., bromo vs. nitro) | Modulates the overall electron density and reactivity of the molecule. | Bromo derivatives showed higher activity than nitro derivatives, indicating the importance of the electronic nature of the substituent at position 6. mdpi.com |

This table is based on findings from computational studies on 6-substituted-2-benzothiazolinone derivatives.

V. Advanced Applications and Research Frontiers of 6 Bromo 2 Benzothiazolinone

Pharmaceutical and Medicinal Chemistry Research

The benzothiazole (B30560) nucleus, and specifically the 6-bromo substituted variant, is a well-regarded pharmacophore in drug discovery. nih.govresearchgate.netnih.gov Its utility stems from its ability to be chemically modified at several positions, allowing for the fine-tuning of pharmacological profiles to enhance efficacy and target specificity. ontosight.ai

6-Bromo-2-benzothiazolinone is a key building block in the synthesis of more complex, biologically active molecules. chemimpex.com The benzothiazole scaffold is integral to numerous compounds investigated for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. researchgate.netnih.gov Medicinal chemists utilize the this compound core to design and synthesize novel hybrid molecules, combining the benzothiazole moiety with other bioactive groups to create agents with potentially enhanced therapeutic effects. tandfonline.com This molecular hybridization approach has led to the development of compounds with promising activity against various biological targets. tandfonline.com

Derivatives of the 6-bromo-benzothiazole scaffold have been a focal point of research aimed at combating the rise of drug-resistant pathogens. nih.govnih.gov These compounds have demonstrated a broad range of antimicrobial activities.

Synthetic derivatives incorporating the 6-bromo-benzothiazole structure have shown significant antibacterial properties. Studies have revealed that specific modifications to this core can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain isatin-benzothiazole hybrids have demonstrated greater efficacy against Gram-negative strains. nih.gov One such derivative, featuring a bromo group on the isatin (B1672199) ring, showed excellent activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values superior to the standard drug ciprofloxacin. nih.gov Other research has identified 6-bromoindolglyoxylamide derivatives that possess intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and can enhance the effects of antibiotics against resistant Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Isatin-Benzothiazole Hybrid (41c) | E. coli | 3.1 | nih.gov |

| Isatin-Benzothiazole Hybrid (41c) | P. aeruginosa | 6.2 | nih.gov |

| Isatin-Benzothiazole Hybrid (41c) | B. cereus | 12.5 | nih.gov |

| Isatin-Benzothiazole Hybrid (41c) | S. aureus | 12.5 | nih.gov |

| Heteroarylated Benzothiazole (2j) | General Bacteria | 0.23–0.94 | nih.govmdpi.com |

The 6-bromo-benzothiazole scaffold has also been instrumental in the development of novel antifungal agents. Research has shown that derivatives can exhibit moderate to excellent antifungal properties. nih.gov For example, certain heteroarylated benzothiazole derivatives have demonstrated better potency against the fungus Trichoderma viride than the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com Similarly, studies on C-6 methyl-substituted benzothiazole derivatives have identified compounds with potent antifungal activity against Candida albicans, a common human pathogen responsible for skin infections. scitechjournals.com

| Compound Derivative | Fungal Strain | Activity (MIC/MFC, mg/mL) | Reference |

|---|---|---|---|

| Heteroarylated Benzothiazole (2d) | T. viride | 0.06/0.11 | mdpi.com |

| Heteroarylated Benzothiazole (2i) | T. viride | 0.06/0.11 | mdpi.com |

| Heteroarylated Benzothiazole (2i) | A. niger | Active | mdpi.com |

| C-6 Methyl Substituted Benzothiazole (D-02) | C. albicans | Potent | scitechjournals.com |

| C-6 Methyl Substituted Benzothiazole (D-08) | C. albicans | Potent | scitechjournals.com |

The benzothiazole framework, particularly with substitutions like the 6-bromo group, is a prominent scaffold in the design of anticancer agents. nih.govnih.gov Derivatives have been synthesized and evaluated against numerous human cancer cell lines, showing promising antiproliferative activity. nih.govtandfonline.com These compounds can induce cell death in cancer cells through mechanisms such as apoptosis. nih.gov For instance, a series of new 2-aminobenzothiazole (B30445) hybrids were tested against colon (HCT-116), liver (HEPG-2), and breast (MCF-7) cancer cell lines, with some compounds showing potent inhibitory effects. tandfonline.com One derivative, in particular, demonstrated an IC₅₀ value of 3.84 µM against the MCF-7 breast cancer line. tandfonline.com

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Hybrid (4a) | HCT-116 (Colon) | 5.61 | tandfonline.com |

| 2-Aminobenzothiazole Hybrid (4a) | HEPG-2 (Liver) | 7.92 | tandfonline.com |

| 2-Aminobenzothiazole Hybrid (4a) | MCF-7 (Breast) | 3.84 | tandfonline.com |

| 2-Aminobenzothiazole Hybrid (4e) | MCF-7 (Breast) | 6.11 | tandfonline.com |

| Benzothiazole-1,2,3-triazole Hybrid (8a) | General Cancer | 0.69 | rsc.org |

| Benzothiazole-1,2,3-triazole Hybrid (8b) | General Cancer | 1.16 | rsc.org |

A key mechanism through which benzothiazole derivatives exert their therapeutic effects is via enzyme inhibition. researchgate.netnih.gov Compounds derived from the this compound scaffold have been investigated as inhibitors of various enzymes implicated in disease. For example, benzothiazolone derivatives have been synthesized and tested for their ability to inhibit cholinesterases (ChEs), which are key targets in the management of Alzheimer's disease. mdpi.com Other studies have focused on developing 2-aminobenzothiazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical enzyme in cancer-related angiogenesis. tandfonline.com One such compound emerged as a highly active inhibitor of VEGFR-2 with an IC₅₀ of 91 nM. tandfonline.com The antibacterial action of these derivatives is also often linked to enzyme inhibition, targeting bacterial enzymes like MurB and peptide deformylase. nih.govmdpi.com

| Compound Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazolone Derivative (M13) | Butyrylcholinesterase (BChE) | 1.21 µM | mdpi.com |

| Benzothiazolone Derivative (M2) | Butyrylcholinesterase (BChE) | 1.38 µM | mdpi.com |

| 2-Aminobenzothiazole Hybrid (4a) | VEGFR-2 | 91 nM | tandfonline.com |

| Benzothiazole-1,2,3-triazole Hybrid (8a) | EGFR | 0.69 µM | rsc.org |

Agrochemical Development

Materials Science and Polymer Chemistry

In the field of materials science, this compound has found a practical application as an additive in polymer formulations. chemimpex.com It functions as a stabilizer, contributing to the enhanced durability and performance of materials. chemimpex.com Specifically, its inclusion in coatings and plastics helps to protect these materials from degradation, thereby extending their service life and maintaining their physical properties. chemimpex.com

Applications in Coatings and Plastics

Building on its role as a polymer stabilizer, this compound finds direct applications in the manufacturing of coatings and plastics. chemimpex.com Its function is to improve the resilience of these materials against environmental stressors, thereby enhancing their performance. chemimpex.com In coatings, this can translate to better color retention and film integrity over time. In plastics, it contributes to the material's ability to withstand long-term use without becoming brittle or discolored.

Dye Synthesis and Organofluorescent Materials

The benzothiazole moiety is a well-established scaffold in the synthesis of dyes and fluorescent materials. This compound serves as a key building block in this area. Research into related benzothiazole compounds has demonstrated their successful use in creating novel azo dyes and fluorescent probes. researchgate.netnih.gov The cavities present in such heterocyclic systems are exploited for developing metal-organic ligand complexes. researchgate.net The presence of the bromo- group on the benzene (B151609) ring provides a reactive site for further chemical modifications, allowing for the fine-tuning of the final dye's colorimetric or fluorescent properties. This makes the compound a versatile precursor for producing a range of organofluorescent materials with tailored characteristics for applications in sensing, imaging, and optoelectronics.

Non-Linear Optical (NLO) Properties of Derivatives

Organic compounds with significant non-linear optical (NLO) properties are increasingly important in the field of optoelectronics. nih.gov Research has focused on synthesizing organic molecules with specific electronic and structural features to achieve high NLO responses. researchgate.net The key to these properties often lies in the presence of a π-conjugated system that facilitates intramolecular charge transfer (ICT) from an electron donor to an acceptor. nih.govnih.gov

Derivatives of this compound are subjects of investigation for their potential NLO properties. The benzothiazole core provides a conjugated system that can be chemically modified to enhance its NLO response. By introducing different functional groups, researchers can tune the molecule's polarizability and hyperpolarizability. Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the NLO characteristics of newly designed compounds. nih.govrsc.org For instance, studies on other heterocyclic systems have shown that modifications can lead to significant changes in NLO parameters.

Table 1: NLO Properties of Selected Organic Compounds (Illustrative Examples)

| Compound | Average Polarizability <α> (esu) | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability <γ> (esu) | Reference |

|---|---|---|---|---|

| MSTD7 | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ | nih.gov |

These studies suggest that derivatives of this compound are promising candidates for the development of new materials for modern NLO applications. nih.gov

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is recognized for its utility as a reagent and a probe, leveraging its specific chemical reactivity and fluorescent properties. chemimpex.com

Reagent for Metal Ion Detection and Quantification

This compound serves as an effective reagent for the detection and quantification of metal ions. chemimpex.com This application is particularly valuable for environmental monitoring and for quality control in industrial laboratory settings. chemimpex.com The compound's ability to form stable complexes with various metal ions is the basis for its utility in these analytical methods, providing researchers with reliable and precise results. chemimpex.com The benzothiazole structure can be a key part of a larger chemosensor molecule designed for high sensitivity and selectivity towards specific ions like Hg²⁺ and Cu²⁺, as demonstrated with related compounds. nih.gov

Fluorescent Probes in Biochemical Assays

The inherent fluorescence of the benzothiazole core allows this compound and its derivatives to be used as fluorescent probes in biochemical assays. chemimpex.com These probes enable scientists to study cellular processes and enzyme activities with high precision. chemimpex.com For example, a probe based on a benzothiazole structure was successfully used for the fluorescent imaging of mercury (Hg²⁺) and copper (Cu²⁺) ions within living cells. nih.gov This demonstrates the potential for developing specific probes from this compound for applications in biological science, allowing for the visualization and tracking of important analytes in complex biological systems. nih.gov

Vi. Future Directions and Interdisciplinary Research with 6 Bromo 2 Benzothiazolinone

Exploration of Novel Synthetic Methodologies

While classical syntheses of benzothiazoles are established, future work will likely focus on developing more efficient, versatile, and scalable methods for 6-Bromo-2-benzothiazolinone and its derivatives. Research into advanced synthetic strategies is crucial for creating diverse molecular libraries for further screening and application.

Key areas for exploration include:

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for modifying the 6-bromo position. researchgate.netnih.gov This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic tuning of the molecule's properties. Research has demonstrated the successful synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) using this methodology, achieving moderate to excellent yields. nih.gov

Advanced Catalysis: The development and application of novel catalytic systems beyond traditional palladium catalysts could offer improved yields, lower catalyst loading, and broader substrate scope. This includes exploring catalysts based on other transition metals or even metal-free catalytic systems.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction speed, improved safety profiles, higher yields, and greater scalability. The application of microwave irradiation, in particular, has been shown to accelerate the synthesis of benzothiazole (B30560) derivatives. rsc.org

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

| Methodology | Description | Potential Advantages | Reference Example |

|---|---|---|---|

| Classical Condensation | Reaction of a substituted 2-aminothiophenol (B119425) with various reagents like carboxylic acids or acyl chlorides. | Well-established, straightforward for certain derivatives. | Traditional synthesis of the benzothiazole core. researchgate.net |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of the bromo-substituent with boronic acids/esters to form C-C bonds. | High versatility for creating diverse analogues, good yields. | Synthesis of 2-amino-6-arylbenzothiazoles. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to rapidly heat reaction mixtures. | Reduced reaction times, increased yields, cleaner reactions. | Used in various synthetic pathways for benzothiazole hybrids. rsc.org |

Advanced Pharmacological and Toxicological Profiling

Derivatives of the benzothiazole scaffold exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. ijbpas.comresearchgate.netscispace.com However, a comprehensive pharmacological profile of this compound itself is less developed, representing a significant opportunity for future investigation.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Systematically evaluating this compound and its novel derivatives against a wide panel of biological targets. This includes screening for activities such as enzyme inhibition, receptor modulation, and cytotoxicity against various cancer cell lines. chemistryjournal.netscispace.com

Mechanism of Action Studies: Moving beyond preliminary activity screening to elucidate the specific molecular mechanisms by which active compounds exert their effects. For instance, studies on related benzothiazoles have identified specific enzyme targets like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in tuberculosis research and NQO2 in cancer and inflammation. rsc.orgmdpi.com

Comprehensive Toxicological Evaluation: A critical future direction is the thorough toxicological profiling of this compound. While some derivatives have undergone cytotoxicity testing against specific cell lines, comprehensive studies on the parent compound are necessary to establish a baseline for future drug development efforts. jyoungpharm.org

Table 2: Investigated Pharmacological Activities of 6-Bromo-Benzothiazole Derivatives

| Derivative Type | Investigated Activity | Key Finding | Reference |

|---|---|---|---|

| 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones | Plant Growth Regulation | Showed an average of 25.4% stimulating activity on wheat growth compared to control. | mdpi.com |

| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Urease Inhibition & Antioxidant | Exhibited significant nitric oxide (NO) scavenging activity with an IC50 value of 46.5 µg/mL. | researchgate.netnih.gov |

| Schiff bases of 6-bromo-4-fluoro-2-aminobenzothazol | Antibacterial Activity | Demonstrated activity against Gram-negative bacteria. | alayen.edu.iq |

| 6-Bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazole | NQO2 Enzyme Inhibition | Investigated as part of a series of potent NQO2 inhibitors. | mdpi.com |

Integration with Nanotechnology and Drug Delivery Systems

The intersection of materials science and nanotechnology offers exciting prospects for this compound. Its rigid, heterocyclic structure and functionalizable bromo-substituent make it an attractive building block for advanced materials and sophisticated delivery systems.

Future directions in this area include:

Development of Functional Polymers and Materials: Incorporating the this compound moiety into polymer backbones could lead to new materials with enhanced thermal stability, unique photophysical properties, or specific chemical sensing capabilities. chemimpex.comrsc.org Benzothiazoles are known for their fluorescence and luminescence, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

Nanocatalysis: The use of nanocatalysts in the synthesis of benzothiazole derivatives is an emerging area that combines green chemistry principles with nanotechnology. researchgate.net Future work could explore the design of novel nanocatalyst systems for more efficient production of this compound.

Advanced Drug Delivery Systems: While research is in early stages, this compound derivatives could be formulated into nanocarriers such as liposomes, micelles, or solid nanoparticles. mdpi.com Such nano-formulations could potentially improve the solubility, bioavailability, and targeted delivery of pharmacologically active benzothiazole compounds, enhancing their therapeutic efficacy while minimizing potential side effects.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of benzothiazoles, including this compound, is an area where green methodologies can have a significant impact. nih.govmdpi.com

Prospective research includes:

Use of Benign Solvents: Shifting from traditional organic solvents to greener alternatives like water or ionic liquids. researchgate.netrsc.org Efficient one-step synthesis of related benzothiazole-2-thiols has been successfully demonstrated in water. rsc.org

Development of Recyclable Catalysts: Employing heterogeneous or recyclable homogeneous catalysts, such as Brønsted acidic ionic liquids or solid-supported catalysts, can streamline purification processes and reduce chemical waste. researchgate.netmdpi.com For example, SnP2O7 has been used as a reusable heterogeneous catalyst for benzothiazole synthesis, maintaining its activity for at least five cycles. mdpi.com

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions, which are being explored for other benzothiazole derivatives. rsc.org

Collaborative Research in Computational and Experimental Disciplines

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical and pharmaceutical research. This collaborative approach is particularly valuable for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Future interdisciplinary efforts should involve:

In Silico Design and Screening: Utilizing computational tools to design novel derivatives of this compound with desired properties. Virtual screening can predict the binding affinity of thousands of potential compounds against a biological target, prioritizing the most promising candidates for synthesis and experimental testing. ijpsjournal.com

DFT and Spectroscopic Analysis: Employing Density Functional Theory (DFT) calculations to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR). scirp.orgmdpi.com These theoretical predictions can then be correlated with experimental data to gain a deeper understanding of the structure-property relationships. mdpi.com

Molecular Docking and ADME Prediction: Using molecular docking to visualize and analyze the binding interactions between benzothiazole derivatives and their biological targets, providing insight into the mechanism of action. mdpi.comijpsjournal.comnih.gov In parallel, computational ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the pharmacokinetic profile of new compounds, helping to identify candidates with better drug-like properties early in the development process. jyoungpharm.org This integrated approach of combining synthesis, biological testing, and computational analysis has been successfully applied to numerous benzothiazole derivatives. researchgate.netnih.gov

Table 3: Role of Computational Methods in Benzothiazole Research

| Computational Method | Application in Benzothiazole Research | Insight Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of derivatives with target enzymes (e.g., MurB, NQO2, 5HT1A receptor). | Elucidation of potential mechanisms of action and key binding interactions. | mdpi.comijpsjournal.comnih.gov |

| Density Functional Theory (DFT) | Calculating molecular structure, reactivity descriptors, and spectroscopic properties. | Understanding electronic structure, stability, and correlation with experimental data. | scirp.orgmdpi.com |

| ADME Prediction | In silico prediction of pharmacokinetic properties of novel derivatives. | Early identification of candidates with favorable drug-like profiles. | jyoungpharm.org |

Q & A

What are the optimal synthetic routes for preparing 6-Bromo-2-benzothiazolinone, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves bromination of the parent benzothiazolinone structure. A common method employs bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For instance, bromination at the 6-position requires precise temperature control (0–5°C) to minimize side reactions like over-bromination or ring-opening . Optimization includes adjusting stoichiometry, solvent choice (e.g., dichloromethane or acetic acid), and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies in spectral data (e.g., NMR, IR) may arise from tautomeric equilibria or solvent effects. For example, the NH proton in benzothiazolinone derivatives can exhibit broadened or split signals due to keto-enol tautomerism. To address this:

- Use deuterated solvents (e.g., DMSO-d6) to stabilize tautomeric forms.

- Perform variable-temperature NMR to observe dynamic equilibria .

- Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data .

Contradictions in mass spectrometry results may stem from fragmentation patterns; high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular ion identification .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

this compound requires stringent safety measures due to potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of brominated vapors.

- Storage : Store in airtight containers away from light and moisture to prevent degradation .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

How does the bromine substituent influence the electronic properties of this compound in material science applications?

Advanced Research Question

The electron-withdrawing bromine group at the 6-position enhances the compound’s electron-deficient character, making it valuable in organic electronics. Key applications include:

- Organic Semiconductors : Bromine increases charge carrier mobility by stabilizing radical intermediates in conjugated systems.

- Photovoltaic Devices : The substituent improves light absorption in the visible spectrum, as evidenced by UV-Vis spectra showing a redshift compared to non-brominated analogs .

- Coordination Chemistry : Bromine facilitates metal-ligand interactions in catalyst design, particularly with palladium or copper in cross-coupling reactions .

What methodologies are effective in analyzing time-dependent degradation or reactivity of this compound?

Advanced Research Question

Longitudinal stability studies are critical for applications requiring prolonged storage or environmental exposure:

- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate aging. Monitor degradation via HPLC to quantify by-products .

- Kinetic Studies : Use pseudo-first-order kinetics to model hydrolysis rates in aqueous buffers at varying pH levels.

- Spectroscopic Tracking : FT-IR and Raman spectroscopy can detect structural changes (e.g., C-Br bond cleavage) over time .

How can researchers design experiments to explore the biological activity of this compound derivatives?

Advanced Research Question

To evaluate bioactivity (e.g., antimicrobial or anticancer potential):

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications at the 2- or 6-positions and compare activity.

- In Vitro Assays : Use cell viability assays (e.g., MTT) against target cell lines, ensuring controls for cytotoxicity.

- Mechanistic Probes : Employ fluorescence tagging to track cellular uptake and localization .

- Computational Docking : Predict binding affinities to enzymes (e.g., kinases) using molecular modeling software .

What strategies mitigate inconsistencies in reported reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Contradictory reactivity reports often stem from catalyst choice or solvent effects:

- Catalyst Screening : Test palladium (Pd(PPh₃)₄), copper (CuI), or nickel catalysts under inert atmospheres.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts; mixed solvents (toluene/ethanol) can balance reactivity .

- Additive Use : Include ligands (e.g., BINAP) or bases (K₂CO₃) to stabilize intermediates and improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.